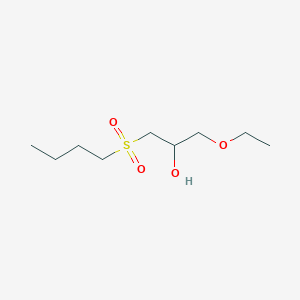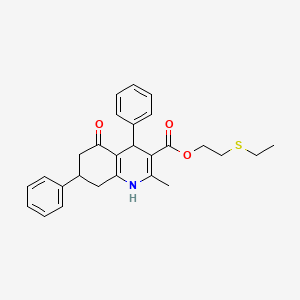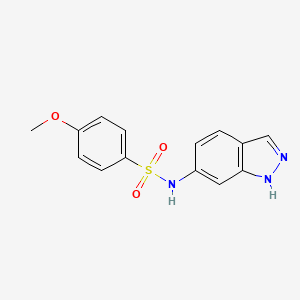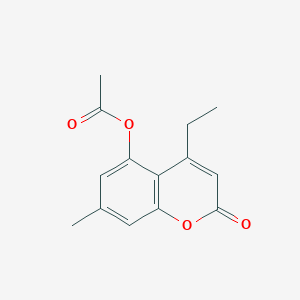![molecular formula C14H20NO6P B5116460 diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate, commonly known as MDPV, is a synthetic cathinone compound that belongs to the family of psychoactive substances. It is a potent stimulant drug that is commonly abused for recreational purposes due to its euphoric and energizing effects. However, MDPV is also used in scientific research for its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to their accumulation in the synaptic cleft and increased stimulation of the postsynaptic receptors. This results in the activation of the brain reward system, leading to the release of dopamine and the induction of feelings of pleasure and euphoria. MDPV also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
MDPV has a wide range of biochemical and physiological effects on the body. It has been found to induce hyperthermia, dehydration, and vasoconstriction, leading to increased risk of cardiovascular events and organ damage. MDPV also induces oxidative stress and inflammation, leading to cellular damage and impaired organ function. In addition, MDPV can induce psychological effects such as anxiety, paranoia, and psychosis, leading to impaired cognitive function and social interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages as a research tool, including its potent pharmacological properties, high selectivity for dopamine and norepinephrine transporters, and potential therapeutic applications. However, MDPV also has several limitations, including its potential for abuse, toxicity, and adverse effects on the body. Therefore, caution should be exercised when using MDPV in laboratory experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research on MDPV, including its potential therapeutic applications in the treatment of psychiatric and neurological disorders, its role in the development of addiction and substance abuse, and its interactions with other drugs and substances. Further research is needed to fully understand the pharmacological properties and mechanisms of action of MDPV, as well as its potential benefits and risks for human health.
Métodos De Síntesis
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and diethyl phosphite. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure MDPV. The synthesis of MDPV is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied in scientific research for its pharmacological properties and potential therapeutic applications. It has been found to exhibit high affinity for the dopamine and norepinephrine transporters, leading to the release of these neurotransmitters in the brain. This mechanism of action makes MDPV a potent stimulant drug that can induce feelings of euphoria, alertness, and increased energy.
Propiedades
IUPAC Name |
methyl N-(1-diethoxyphosphoryl-2-oxo-2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(15-14(17)19-3)12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWBXHJCRBUCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)C1=CC=CC=C1)NC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)

![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)


![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)


![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
methanol](/img/structure/B5116451.png)